molecular formula C20H16F3NO6S B561973 N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide CAS No. 661461-84-3

N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide

Cat. No.: B561973
CAS No.: 661461-84-3
M. Wt: 455.404
InChI Key: HMUBMQPTNBWDLZ-UHFFFAOYSA-N
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Description

N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide is a heterobifunctional reagent designed for the immobilization of biomolecules on various surfaces. This compound features a photoactivatable anthraquinone moiety and a trifluoroethanesulfonate (tresyl) group, making it highly versatile for applications in molecular biology and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Mechanism of Action

The mechanism of action of N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide involves its dual functional groups. The trifluoroethanesulfonate group reacts with aminoalkyl and mercaptoalkyl functionalities, while the anthraquinone moiety can be photoactivated to react with C-H containing surfaces. This dual reactivity allows for the efficient immobilization of biomolecules on various surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide is unique due to its combination of a photoactivatable anthraquinone moiety and a trifluoroethanesulfonate group. This dual functionality provides versatility in immobilizing biomolecules on various surfaces, making it highly valuable for a wide range of scientific applications .

Properties

IUPAC Name

3-[(9,10-dioxoanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO6S/c21-20(22,23)11-31(28,29)30-9-3-8-24-19(27)12-6-7-15-16(10-12)18(26)14-5-2-1-4-13(14)17(15)25/h1-2,4-7,10H,3,8-9,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUBMQPTNBWDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCOS(=O)(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652691
Record name 3-[(9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661461-84-3
Record name 3-[(9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does NTPAC facilitate the immobilization of biomolecules on solid surfaces?

A: NTPAC is a heterobifunctional reagent possessing two distinct reactive groups. [, ] The trifluoroethanesulfonate ester group reacts with aminoalkyl or mercaptoalkyl functionalities commonly found in modified biomolecules like oligonucleotides and proteins. [] The anthraquinone moiety, upon exposure to UV light (365 nm), forms covalent bonds with carbon-containing polymers. [, ] This dual reactivity enables NTPAC to act as a bridge, linking biomolecules to various supports, including modified glass, polystyrene, nylon, and even polyethylene. []

Q2: Can you elaborate on the two primary methods of using NTPAC for biomolecule immobilization?

A: Research outlines two main approaches: [, ]

      Q3: What are the potential applications of NTPAC in bioanalytical chemistry?

      A: NTPAC's ability to immobilize oligonucleotides on surfaces like glass has significant implications for constructing oligonucleotide microarrays (biochips). [] Research demonstrates the successful use of NTPAC-prepared microarrays for single nucleotide mismatch detection, a crucial aspect of genetic analysis. [] This is achieved by hybridizing immobilized oligonucleotides with fluorescently labeled complementary strands. Differences in fluorescence signal intensity then serve as indicators of mismatches. [] This application highlights NTPAC's potential in developing sensitive diagnostic tools.

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